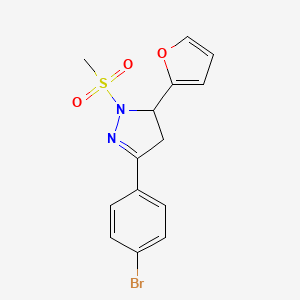
3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule that contains several functional groups. It has a pyrazole core, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a dihydro ring. The molecule also contains a 4-bromophenyl group, a furan-2-yl group, and a methylsulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group is likely to be planar due to the conjugation of the benzene ring. The furan ring is an aromatic heterocycle and would also be planar. The pyrazole ring is another aromatic heterocycle and would be planar as well .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions. The furan ring could undergo electrophilic aromatic substitution reactions. The pyrazole ring could also undergo a variety of reactions, including reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the specific solvent. The presence of the bromine atom could make the compound relatively heavy .Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Evaluation : A study focused on the synthesis of heterocyclic compounds incorporating sulfamoyl moiety, including pyrazole derivatives, demonstrating potential as antimicrobial agents. These compounds were evaluated for both antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimicrobial Additive in Surface Coating and Printing Ink : Another study explored heterocyclic compounds related to pyrazole, including their incorporation into polyurethane varnish and printing ink paste. These compounds exhibited significant antimicrobial effects when physically incorporated into these mediums (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).
Chitosan Schiff Bases with Heterocyclic Moieties : A study synthesized chitosan Schiff bases with heteroaryl pyrazole derivatives and tested their biological activity against various bacteria and fungi. These compounds showed dependency of antimicrobial activity on the Schiff base moiety type (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Chemical Synthesis and Characterization
Microwave Irradiation in Synthesis : A study developed a simple method for the synthesis of pyrazoline derivative containing furan moiety using microwave irradiation, highlighting an efficient synthetic approach (Jothikrishnan & Shafi, 2009).
Synthesis Applying Vinyl Sulfones : Research on the synthesis of 3,3-diphenyl-3H-pyrazoles using vinyl sulfones as chemical equivalents of acetylenes in reactions with diphenyldiazomethane was reported. This work contributed to the understanding of pyrazole synthesis and reactivity (Vasin, Razin, Bezrukova, Korovin, Petrov, & Somov, 2015).
Electrochemically Induced Transformation : A study on the electrochemically induced transformation of certain compounds to yield new compounds demonstrated potential biomedical applications, including regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Tandem Reaction Strategy : Research described an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole, emphasizing the importance of N-sulfonyl allenamide as an intermediate (Zhu, Wen, Yin, Hong, Lu, & Wang, 2011).
Molecular Dimer Formation : A study on the synthesis and characterization of new 3,5-diaryl-1H-pyrazoles revealed interesting molecular dimer formation through intermolecular hydrogen bonds, contributing to the understanding of molecular interactions and structure (Zheng, Wang, & Fan, 2010).
Medicinal Applications and In Silico Evaluations : A study on the synthesis and in silico evaluations of novel pyrazoles underscored their potential as drugs, specifically for anti-inflammatory and anti-cancer applications. The study included molecular docking to understand the interaction with enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Future Directions
properties
IUPAC Name |
5-(4-bromophenyl)-3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3S/c1-21(18,19)17-13(14-3-2-8-20-14)9-12(16-17)10-4-6-11(15)7-5-10/h2-8,13H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJQUKNYIIZLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(furan-2-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)
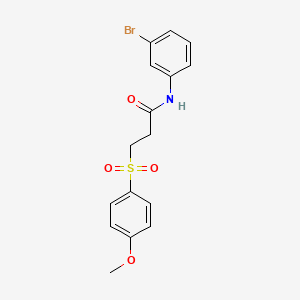
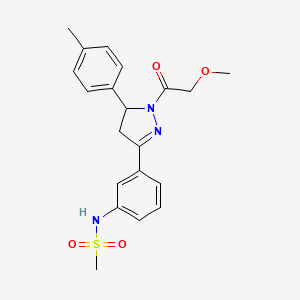
![3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2432910.png)
![2-(5-chlorothiophene-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2432911.png)
![N-(3,4-dichlorophenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2432912.png)
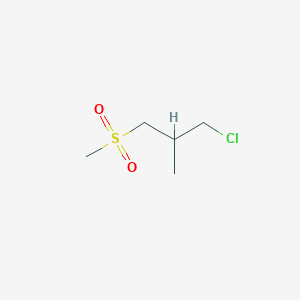
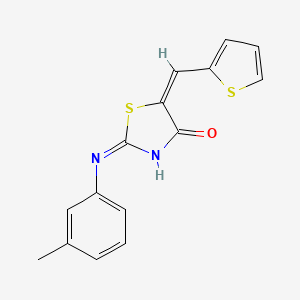
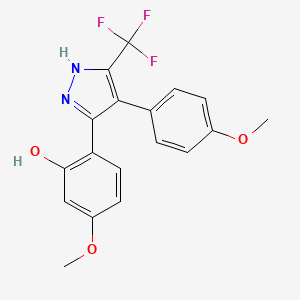

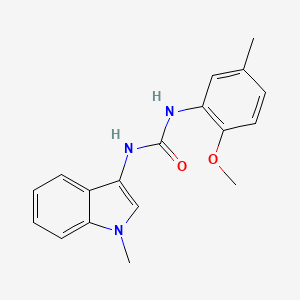
![(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432923.png)
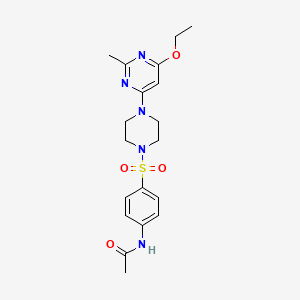
![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]cyclopropane-1-carboxylic acid](/img/structure/B2432929.png)